METHYL 2-{2-[N-(3,4-DIMETHOXYPHENYL)4-METHYLBENZENESULFONAMIDO]ACETAMIDO}BENZOATE
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Overview
Description
Methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester, a sulfonamide group, and a dimethoxyphenyl moiety. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the sulfonamide intermediate: This step involves the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acylation: The sulfonamide intermediate is then acylated with 2-bromoacetyl chloride to form the corresponding acetamido derivative.
Esterification: Finally, the acetamido derivative is esterified with methyl 2-hydroxybenzoate in the presence of a suitable catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The ester and amide functionalities allow for further modifications, enabling the compound to engage in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{2-[N-(3,4-dimethoxyphenyl)acetamido]benzoate}: Lacks the sulfonamide group, which may result in different reactivity and biological activity.
Methyl 2-{2-[N-(4-methylbenzenesulfonamido)acetamido]benzoate}:
Uniqueness
Methyl 2-{2-[N-(3,4-dimethoxyphenyl)4-methylbenzenesulfonamido]acetamido}benzoate is unique due to the presence of both the sulfonamide and dimethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various research applications.
Properties
IUPAC Name |
methyl 2-[[2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O7S/c1-17-9-12-19(13-10-17)35(30,31)27(18-11-14-22(32-2)23(15-18)33-3)16-24(28)26-21-8-6-5-7-20(21)25(29)34-4/h5-15H,16H2,1-4H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDDBQMNYVMPIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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